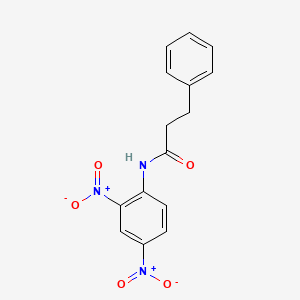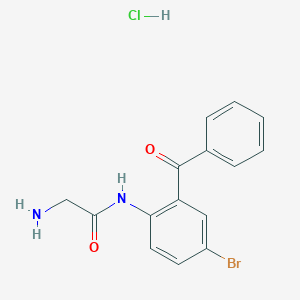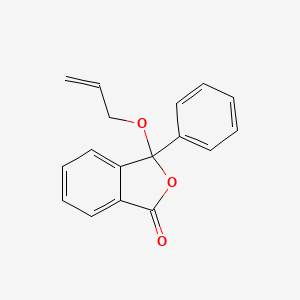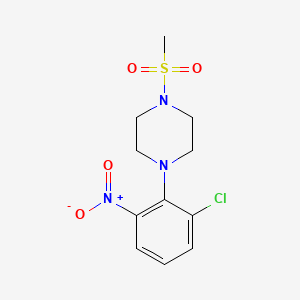![molecular formula C24H32N4O2 B5064452 [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B5064452.png)
[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a piperidine ring, and a benzoxazole moiety. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone typically involves multiple steps. One common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methylphenylamine with piperazine under controlled conditions to form the 4-(2-methylphenyl)piperazine intermediate.
Piperidine Ring Formation: The intermediate is then reacted with piperidine to form the piperidin-1-yl derivative.
Benzoxazole Moiety Addition: Finally, the piperidin-1-yl derivative is reacted with 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid under specific conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings.
Reduction: Reduction reactions can occur at the benzoxazole moiety, leading to the formation of various reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring of the benzoxazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the piperazine and piperidine rings.
Reduction Products: Reduced forms of the benzoxazole moiety.
Substitution Products: Halogenated derivatives of the benzoxazole moiety.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a ligand in coordination chemistry.
Biology:
- It is studied for its potential as a neurotransmitter modulator.
- Research is ongoing to explore its effects on various biological pathways.
Medicine:
- The compound is being investigated for its potential therapeutic effects in treating neurological disorders.
- It is also studied for its potential anti-inflammatory and analgesic properties.
Industry:
- The compound is used in the development of new materials with specific properties.
- It is also explored for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone involves its interaction with specific molecular targets. The compound is believed to modulate neurotransmitter receptors, particularly serotonin and dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various pharmacological effects, including mood regulation and pain relief.
Comparison with Similar Compounds
Cetylpyridinium Chloride: A compound with antimicrobial properties.
Domiphen Bromide: Known for its use as a disinfectant and antiseptic.
Comparison:
Uniqueness: [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone is unique due to its combined piperazine, piperidine, and benzoxazole structure, which imparts distinct pharmacological properties.
Pharmacological Properties: Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound is explored for its potential neurological and therapeutic effects.
Properties
IUPAC Name |
[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-18-7-2-4-10-21(18)27-15-13-26(14-16-27)19-8-6-12-28(17-19)24(29)23-20-9-3-5-11-22(20)30-25-23/h2,4,7,10,19H,3,5-6,8-9,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFMDZGQYKLCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=NOC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5064385.png)


![N-(3,4-dimethylphenyl)-2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5064412.png)
![(3R,4R)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5064417.png)
![ethyl 4-({[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5064427.png)
![2-(3,4-DIMETHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5064432.png)
![2-{(5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5064438.png)
![5-[[4-[2-(2,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5064445.png)


![2-{[5-(4-iodophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5064475.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5064481.png)
